molecular formula C17H13NO2 B14364045 1H-Indole, 3-acetyl-1-benzoyl- CAS No. 90539-81-4

1H-Indole, 3-acetyl-1-benzoyl-

Cat. No.: B14364045
CAS No.: 90539-81-4
M. Wt: 263.29 g/mol
InChI Key: PTUDVJOVDZFPAQ-UHFFFAOYSA-N
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Description

1H-Indole, 3-acetyl-1-benzoyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole, 3-acetyl-1-benzoyl- is particularly interesting due to its unique structure, which combines an indole ring with acetyl and benzoyl groups, potentially enhancing its biological activity and chemical reactivity.

Preparation Methods

The synthesis of 1H-Indole, 3-acetyl-1-benzoyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline are reacted in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C, yielding the desired indole derivative with high regioselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole, 3-acetyl-1-benzoyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole, 3-acetyl-1-benzoyl- has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on antiviral, anticancer, and antimicrobial properties.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole, 3-acetyl-1-benzoyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses. The acetyl and benzoyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

1H-Indole, 3-acetyl-1-benzoyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 3-acetyl-1-benzoyl- lies in its combined acetyl and benzoyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

90539-81-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-(1-benzoylindol-3-yl)ethanone

InChI

InChI=1S/C17H13NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

PTUDVJOVDZFPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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